molecular formula C15H22N4O2S2 B14162525 2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine CAS No. 843638-52-8

2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine

Cat. No.: B14162525
CAS No.: 843638-52-8
M. Wt: 354.5 g/mol
InChI Key: KXJASCAFXNJTIL-UHFFFAOYSA-N
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Description

2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine is a complex heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine involves multiple steps. One common method starts with the preparation of the thienopyridine aminoester, which is then reacted with phenylisothiocyanate in boiling ethanol to form the thiourea derivative. Subsequent cyclization reactions under different conditions lead to the formation of the desired pyridothienopyrimidine derivatives . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include ethanol, phenylisothiocyanate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Compared to these compounds, 2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine has unique structural features that may confer distinct biological activities and applications.

Properties

CAS No.

843638-52-8

Molecular Formula

C15H22N4O2S2

Molecular Weight

354.5 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

InChI

InChI=1S/C15H22N4O2S2/c1-19-6-5-9-10(8-19)23-14-12(9)13(17-15(18-14)22-4)16-7-11(20-2)21-3/h11H,5-8H2,1-4H3,(H,16,17,18)

InChI Key

KXJASCAFXNJTIL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)SC3=NC(=NC(=C23)NCC(OC)OC)SC

solubility

52.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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